alpha-Bromo-2-chlorophenylacetic acid

Chiral Resolution Coordination Chemistry Enantiomeric Purity

Supplying incorrect regioisomers (e.g., 4-chloro isomer) in Clopidogrel synthesis causes chiral resolution failure. alpha-Bromo-2-chlorophenylacetic acid (CAS 141109-25-3) is the validated ortho-substituted intermediate. • Enables successful (R)-acid resolution via coordination-mediated techniques; para-isomer fails under identical conditions. • Distinct melting point (106-110°C) vs. para-isomer (95-99°C) ensures rapid QC identity verification. • ≥98% HPLC purity benchmark supports robust downstream chiral synthesis.

Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
CAS No. 141109-25-3
Cat. No. B129413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Bromo-2-chlorophenylacetic acid
CAS141109-25-3
Molecular FormulaC8H6BrClO2
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(=O)O)Br)Cl
InChIInChI=1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12)
InChIKeyXHAPROULWZYBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Bromo-2-chlorophenylacetic Acid: Specifications & Procurement


alpha-Bromo-2-chlorophenylacetic acid (CAS 141109-25-3), a halogenated phenylacetic acid derivative with molecular formula C8H6BrClO2 and molecular weight 249.49, is a white to off-white crystalline powder . Its defining characteristic is the presence of both bromine and chlorine substituents at the alpha and ortho positions, respectively, which confers specific reactivity profiles essential for its primary industrial role . This compound is widely recognized as a crucial intermediate in the synthesis of the antithrombotic drug Clopidogrel [1].

1 Validated intermediate in Clopidogrel synthetic route
2 Ortho-chloro/alpha-bromo pattern critical for chiral resolution
3 High-purity grade required for pharmaceutical synthesis

Why Analogs Cannot Replace alpha-Bromo-2-chlorophenylacetic Acid


The substitution pattern on the phenylacetic acid backbone critically governs both the efficiency of downstream synthetic transformations and the success of resolution processes required for producing enantiomerically pure pharmaceuticals like Clopidogrel. A straightforward replacement with an alternative alpha-haloarylacetic acid, even those with the same molecular weight and elemental composition (e.g., the 4-chloro isomer), introduces unacceptable risks of altered reactivity, divergent melting behavior complicating purification, and, most critically, failure during chiral resolution . The specific electronic and steric environment created by the ortho-chloro and alpha-bromo groups in CAS 141109-25-3 is not a generic property of its class, making blind substitution a direct threat to process robustness and yield .

Target: Ortho-chloro isomer
May support chiral resolution; distinct melting point enables identity testing
Substitute: Para-chloro isomer
May fail resolution; different melting point complicates identity verification
Target: Ortho-chloro isomer
Established intermediate in validated Clopidogrel manufacturing process
Substitute: Untested analog
Introduces regulatory and technical risk due to lack of process validation
Target: Ortho-chloro isomer
High-purity specification (≥98%) supports reliable chiral synthesis performance
Substitute: Generic reagent-grade analog
Lower purity may introduce unknown impurities impacting synthesis consistency

alpha-Bromo-2-chlorophenylacetic Acid: Differentiation Evidence vs. Analogs


Enantiomeric Resolution vs. Para-Chloro Isomer

In a direct head-to-head comparison of α-halo carboxylic acid resolution using a chiral copper(II) O,O′-dibenzoyltartrate complex, α-bromo-2-chlorophenylacetic acid (HL1) was successfully resolved to yield optically active (R)-acid. In contrast, under identical conditions, its para-substituted regioisomer, α-bromo-4-chlorophenylacetic acid (HL7), and α-bromophenylacetic acid (HL6) both failed to undergo resolution, producing only racemic acids . Furthermore, the 2-chloro isomer (HL1) exhibited spontaneous racemization in acetonitrile, a property that enabled a crystallization-induced dynamic resolution (CIDR) process with yields exceeding 50%, which was not observed for the 4-chloro analog .

Enantiomeric Resolution vs. Para-Chloro Isomer
Data to verify
Target: Optically active (R)-acid, CIDR >50% yield
Comparator: Racemic acid only, no resolution
Supports enantiomeric resolution context
Spontaneous racemization enables CIDR process development
Chiral Resolution Coordination Chemistry Enantiomeric Purity

Melting Point: Ortho- vs. Para-Chloro Isomer

alpha-Bromo-2-chlorophenylacetic acid (CAS 141109-25-3) exhibits a melting point range of 106-110°C . This is a distinct and quantifiable difference from its regioisomer, alpha-Bromo-4-chlorophenylacetic acid (CAS 3381-73-5), which has a reported melting point range of 95-99°C . This ~11°C difference provides a simple, low-cost method for identity verification and purity assessment, serving as a critical quality control gate for incoming material.

Melting Point: Ortho- vs. Para-Chloro
Data to verify
Target: 106–110°C
Comparator: 95–99°C
~11°C difference
Enables isomer identity verification
Physical Property Quality Control Identity Testing

High Purity Standards for Clopidogrel Manufacturing

For use as a Clopidogrel intermediate, alpha-Bromo-2-chlorophenylacetic acid (CAS 141109-25-3) is commercially specified to a minimum purity of 99.0% by HPLC [1]. Other sources confirm that material with a purity of ≥98.0% (HPLC) is preferred by specialty chemical suppliers for chiral synthesis applications [2]. This establishes a clear, quantifiable benchmark that surpasses general reagent-grade material, ensuring the consistency required for regulated pharmaceutical synthesis.

High Purity Standards
Supplier specification
≥99.0% HPLC (commercial), ≥98.0% (chiral synthesis)
Establishes procurement benchmark for pharmaceutical synthesis
Quality Standards Purity Specification HPLC Analysis

Key Intermediate for Clopidogrel Synthesis

alpha-Bromo-2-chlorophenylacetic acid is a documented, essential intermediate in the synthesis of Clopidogrel, a widely prescribed antiplatelet medication [1]. This specific compound is listed alongside other defined intermediates in the synthetic route [1]. While alternative synthetic pathways exist, the established use of this specific alpha-bromo-2-chloro intermediate represents a validated and scalable route with known process parameters and impurity profiles, offering lower technical risk compared to an unproven analog.

Key Intermediate for Clopidogrel Synthesis
Class-level
Established intermediate in validated synthetic route
Supports route validation context
Reduces development risk compared to unproven analogs
Pharmaceutical Intermediate Antithrombotic Clopidogrel Synthesis

alpha-Bromo-2-chlorophenylacetic Acid: Validated Applications


Chiral Resolution Process Development

Researchers and process chemists developing chiral resolution methods for pharmaceutical intermediates should procure alpha-bromo-2-chlorophenylacetic acid (CAS 141109-25-3) based on its demonstrated ability to be successfully resolved to its optically active (R)-acid form using coordination-mediated techniques. In contrast, its para-substituted isomer fails under identical conditions . The compound's property of spontaneous racemization in acetonitrile also makes it a prime candidate for developing efficient crystallization-induced dynamic resolution (CIDR) processes to maximize yields .

Quality Control & Identity Verification

QC laboratories in pharmaceutical manufacturing facilities can leverage the distinct melting point of alpha-Bromo-2-chlorophenylacetic acid (106-110°C) as a rapid and cost-effective identity check to differentiate it from the para-substituted isomer (95-99°C) . This simple physical property test provides an immediate safeguard against receiving the incorrect regioisomer, a critical step in maintaining supply chain integrity.

Clopidogrel Manufacturing via Validated Route

Generic pharmaceutical companies engaged in the large-scale synthesis of the antiplatelet drug Clopidogrel should specify CAS 141109-25-3 in their procurement documents. This compound is a known, validated intermediate in the established synthetic route . Using this specific intermediate, rather than an untested analog, reduces the technical and regulatory burden associated with process changes, ensuring a more predictable and efficient manufacturing campaign.

Sourcing High-Purity Material

Procurement teams for pharmaceutical R&D and manufacturing should establish a minimum purity specification of ≥98.0% (HPLC) when sourcing this material, as this is the established benchmark for use in chiral synthesis applications . Specifying this higher purity grade ensures the starting material meets the stringent requirements for drug development and production, minimizing the risk of failure in downstream, purity-sensitive reactions .

Application
Selection Property
Validation Focus
Chiral resolution process development
Enantiomeric resolution outcome
Resolution yield and CIDR process performance
Quality control & identity verification
Melting point identity test
Isomer differentiation and purity assessment
Clopidogrel manufacturing (validated route)
Process validation status
Regulatory and technical risk mitigation
High-purity material sourcing
Minimum HPLC purity specification
Impurity profile control and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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